8-O-Acetylharpagide
Overview
Description
8-O-Acetylharpagide is an iridoid glycoside commonly found in several plant species and has been identified as a significant compound due to its various pharmacological properties. It was isolated from a methanol extract of Ajuga reptans L. (Lamiaceae), and its structure was determined through spectroscopic methods. The compound has been characterized as a nonsteroidal ecdysteroid agonist, indicating its potential role in the natural defense mechanisms of plants. Research has explored its pharmacokinetics, chemical properties, and effects in biological systems, contributing to a deeper understanding of its potential applications and interactions within living organisms (Elbrecht et al., 1996).
Synthesis Analysis
The synthesis of 8-O-Acetylharpagide involves extracting it from plant sources, such as Ajuga reptans and Ajuga decumbens, using various solvents like methanol. Following extraction, purification processes, including chromatography, are employed to isolate and identify the compound based on its spectroscopic properties. The identification and analysis are largely based on methodologies like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), which provide detailed insights into the compound's structure and quantity in biological samples (Shanjiang Chen et al., 2019).
Molecular Structure Analysis
8-O-Acetylharpagide's molecular structure is characterized through advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing its complex iridoid glycoside framework. This structural elucidation is crucial for understanding its biological activity and interaction with biological receptors, as well as for synthesizing derivatives with potential enhanced activities or specific applications.
Chemical Reactions and Properties
Research into 8-O-Acetylharpagide's chemical reactions primarily focuses on its interaction with biological systems, such as binding to ecdysteroid receptors and inducing cellular differentiation in certain models. The compound's reactivity, including its agonist activity on ecdysteroid response elements, highlights its biochemical significance and potential utility in understanding plant defense mechanisms and exploring therapeutic avenues (Elbrecht et al., 1996).
Scientific Research Applications
1. Pharmacokinetics Research
- Results : The bioavailability of 8-O-acetylharpagide was found to be 10.8%. The analysis of the primary pharmacokinetic parameters after oral and intravenous administration indicated that 8-O-acetylharpagide had a significant first pass effect after oral administration .
2. Anti-Senescence Research
- Results : The ATE exhibited potent capacity for suppressing senescence associated biomarkers in old HDFs without inducing significant cytotoxicity up to 100 µg/ml .
3. Insect Growth Inhibition
- Results : The compound produced a series of allelochemical effects probably related with the DNA synthesis .
4. Bacterial Inhibition
- Results : While specific results can vary depending on the bacterial strain, 8-O-Acetylharpagide has generally been found to exhibit antibacterial activity .
5. Antiviral Research
- Results : The compound has been found to exhibit antiviral activity, although the specific viruses it is effective against can vary .
6. Anti-Inflammatory Research
- Results : The compound has been found to exhibit anti-inflammatory activity, potentially making it useful in the treatment of inflammatory diseases .
7. Antitumor Research
- Results : The compound has been found to exhibit antitumor activity, potentially making it useful in the treatment of certain types of cancer .
8. Smooth Muscle Research
- Application : 8-O-Acetylharpagide has been found to have a biological activity on isolated smooth muscle preparations from guinea pig .
- Results : While specific results can vary depending on the preparation, 8-O-Acetylharpagide has generally been found to exhibit biological activity .
9. DNA Synthesis Inhibition
Safety And Hazards
properties
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9-,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFTUQNGDROXEZ-XBDCZORHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346466 | |
Record name | 8-Acetylharpagide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-O-Acetylharpagide | |
CAS RN |
6926-14-3 | |
Record name | 8-O-Acetylharpagide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6926-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Acetylharpagide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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